

Application Notes and Protocols for the Purification of Echitoveniline

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Compound of Interest

Compound Name: Echitoveniline

Cat. No.: B1164242

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Introduction

Echitoveniline is a 4-methoxyindole alkaloid isolated from the plant *Alstonia venenata*. This compound is of significant interest to the scientific community due to its potential psychopharmacological properties. Preliminary studies have suggested that **Echitoveniline** and other related alkaloids from *Alstonia venenata* may act as monoamine oxidase (MAO) inhibitors[1]. MAO inhibitors are a class of compounds that have therapeutic applications in the treatment of depression and other neurological disorders[2][3][4]. This document provides a comprehensive overview of the techniques and protocols for the purification of **Echitoveniline**, intended to aid researchers in its isolation for further pharmacological investigation.

Data Presentation: Purification Parameters

The purification of **Echitoveniline** from its natural source involves a multi-step process. The following table summarizes representative quantitative data for a typical purification workflow. Please note that actual yields and purity may vary depending on the starting material, scale, and specific laboratory conditions.

Purification Step	Starting Material (Dry Weight)	Elution Solvents/Conditions	Yield (mg)	Purity (%)	Analytical Method
Crude Extraction	1 kg of Alstonia venenata bark powder	80% Ethanol	50,000 (crude extract)	~5-10%	TLC, HPLC
Acid-Base Extraction	50 g of crude extract	Chloroform, 5% HCl, NH4OH	5,000 (total alkaloids)	~20-30%	HPLC
Silica Gel Column Chromatography	5 g of total alkaloids	Gradient of Chloroform:M ethanol	500 (semi-pure fraction)	~70-80%	HPLC
Preparative HPLC	500 mg of semi-pure fraction	Acetonitrile:Water with 0.1% TFA	100 (pure Echitoveniline)	>98%	HPLC, NMR, MS

Experimental Protocols

Protocol 1: Extraction and Isolation of Total Alkaloids

This protocol describes the initial extraction of total alkaloids from the dried plant material of *Alstonia venenata*.

Materials:

- Dried and powdered bark of *Alstonia venenata*
- 80% Ethanol
- 5% Hydrochloric Acid (HCl)
- Concentrated Ammonium Hydroxide (NH4OH)

- Chloroform
- Anhydrous Sodium Sulfate
- Rotary evaporator
- Separatory funnel
- Filter paper

Procedure:

- Macerate the powdered bark of *Alstonia venenata* with 80% ethanol at room temperature for 72 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.
- Suspend the crude extract in 5% HCl. Filter the acidic solution to remove non-alkaloidal material.
- Wash the acidic solution with chloroform in a separatory funnel to remove acidic and neutral impurities. Discard the chloroform layer.
- Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide.
- Extract the liberated alkaloids with chloroform three times.
- Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
- Evaporate the chloroform to dryness to yield the total alkaloid fraction.

Protocol 2: Purification of Echitoveniline by Column Chromatography

This protocol outlines the separation of **Echitoveniline** from the total alkaloid fraction using silica gel column chromatography.

Materials:

- Total alkaloid fraction
- Silica gel (60-120 mesh)
- Glass chromatography column
- Chloroform
- Methanol
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- TLC developing chamber
- UV lamp (254 nm and 365 nm)
- Fraction collector
- Rotary evaporator

Procedure:

- Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.
- Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the prepared column.
- Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
- Collect fractions of the eluate using a fraction collector.
- Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a chloroform:methanol (9:1) solvent system and visualize under a UV lamp.

- Combine the fractions containing the spot corresponding to **Echitoveniline**.
- Concentrate the combined fractions to obtain a semi-pure fraction of **Echitoveniline**.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol describes the final purification step to obtain high-purity **Echitoveniline** using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

- Semi-pure **Echitoveniline** fraction
- Preparative HPLC system with a C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- 0.22 µm syringe filters
- Lyophilizer

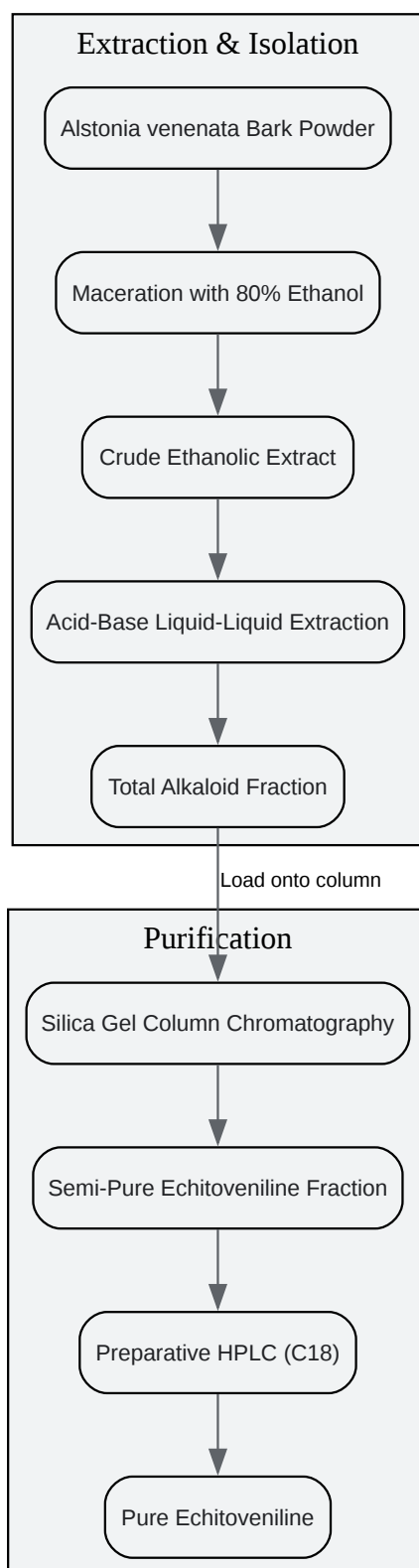
Procedure:

- Prepare the mobile phases: Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
- Dissolve the semi-pure **Echitoveniline** fraction in a minimal amount of the initial mobile phase composition and filter through a 0.22 µm syringe filter.
- Set up the preparative HPLC with a suitable gradient program (e.g., 20-80% B over 40 minutes).
- Inject the sample onto the column and begin the purification run.
- Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

- Collect the peak corresponding to **Echitoveniline**.
- Combine the collected fractions and remove the organic solvent using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain pure **Echitoveniline** as a solid.
- Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for Echitoveniline Purification

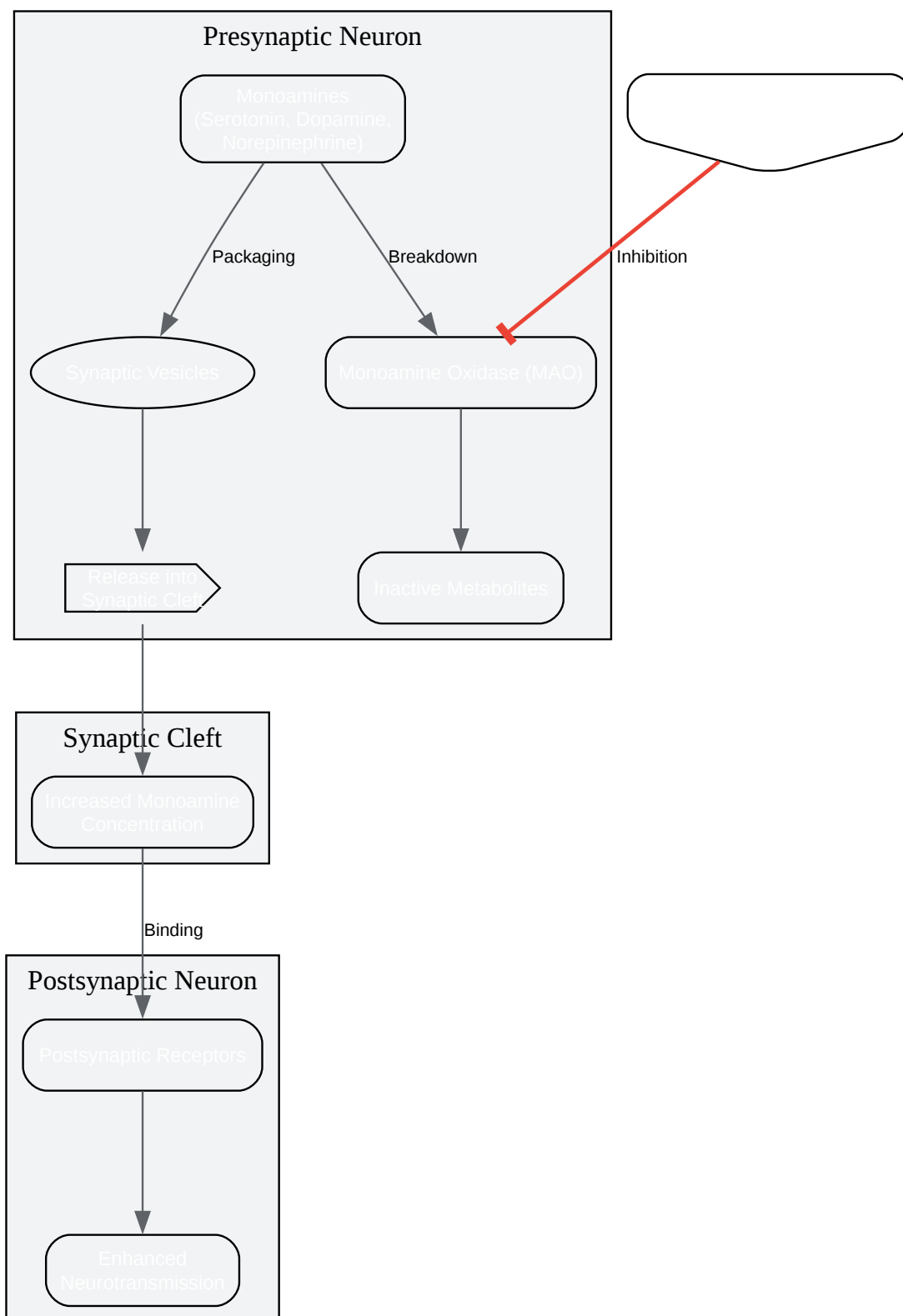


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Caption: A flowchart illustrating the major steps in the purification of **Echitoveniline**.

Signaling Pathway: Mechanism of Action of Monoamine Oxidase Inhibitors

Echitoveniline is suggested to act as a monoamine oxidase (MAO) inhibitor. The following diagram illustrates the general mechanism of action for MAO inhibitors.



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Caption: The inhibitory effect of **Echitoveniline** on monoamine oxidase (MAO).

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